Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability prediction

In quinoline SAR campaigns, a missing logP data point can distort lipophilicity-activity models. This heptyl ester fills the critical gap between the pentyl (XLogP3 5.8) and octyl (7.5) esters, delivering an approximately 1-logP-unit resolution step at 6.9. • Enables a five-point C1→C5→C7→C8 alkyl chain SAR curve to discriminate parabolic, linear, or threshold logP-activity relationships. • 6-methyl vs. 8-methyl regioisomer steric probe for nitrogen-mediated target engagement. • Supplied as-is under rare chemical library sourcing; allocate in-house QC (LC-MS, ¹H NMR) before dose-response assays. Standard international B2B shipping; all sales final.

Molecular Formula C25H29NO3
Molecular Weight 391.5 g/mol
CAS No. 355421-18-0
Cat. No. B12033851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
CAS355421-18-0
Molecular FormulaC25H29NO3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C25H29NO3/c1-4-5-6-7-8-15-29-25(27)22-17-24(19-10-12-20(28-3)13-11-19)26-23-14-9-18(2)16-21(22)23/h9-14,16-17H,4-8,15H2,1-3H3
InChIKeyWDZLVHIBMTUNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate (CAS 355421-18-0): Structural Identity, Physicochemical Baselines, and Procurement Classification


Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate (CAS 355421-18-0, PubChem CID 3766587, molecular formula C₂₅H₂₉NO₃, MW 391.5 g/mol) is a fully synthetic quinoline-4-carboxylate ester bearing a 4-methoxyphenyl substituent at position 2, a methyl group at position 6, and an n-heptyl ester chain at position 4 . The compound is catalogued within the Sigma-Aldrich Rare Chemical Library (SALOR-INT, product number L207721) and is supplied exclusively under the AldrichCPR program for early-discovery research purposes, with no vendor-collected analytical characterization data provided . Its computed XLogP3-AA of 6.9, zero hydrogen-bond donors, four hydrogen-bond acceptors, and topological polar surface area of 48.4 Ų establish a baseline physicochemical profile that is quantitatively distinguishable from shorter- and longer-chain ester homologs within the same 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate series .

Early-discovery screening tool; supplied exclusively through AldrichCPR for research use
Heptyl ester chain for lipophilicity titration point (computed logP 6.9) within quinoline-4-carboxylate series
6-methyl regioisomer; para-substitution maintains quinoline nitrogen accessibility for target engagement

Why In-Class Quinoline-4-Carboxylate Ester Substitution Fails Without Heptyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate-Specific Evidence


Within the 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate homologous ester series, the n-alkyl ester chain length is not a trivially interchangeable parameter. Computed XLogP3-AA values span 4.0 (methyl ester) to 7.5 (octyl ester), with the heptyl ester occupying a discrete intermediate position at 6.9 . Each two-methylene increment shifts lipophilicity by approximately 0.9–1.1 logP units, a magnitude known to alter passive membrane permeability, non-specific protein binding, and pharmacokinetic partitioning in structurally related quinoline chemotypes . Furthermore, the 6-methyl versus 8-methyl regioisomeric position on the quinoline core creates sterically distinct environments around the heterocyclic nitrogen—both isomers share identical MW and XLogP3 values yet may exhibit divergent target-engagement profiles . Substituting any alternative chain-length homolog or regioisomer without empirical confirmation therefore introduces unquantified risk in structure-activity relationship (SAR) campaigns, high-throughput screening hit follow-up, and pharmacological profiling studies.

Alkyl chain length shift
Methyl, pentyl or octyl esters differ by ΔlogP ~1–3 units; membrane permeability and flexibility profiles may not transfer without empirical confirmation.
8-Methyl regioisomer mismatch
The 8-methyl isomer shares MW and logP but places methyl ortho to quinoline nitrogen, potentially sterically hindering target binding and altering SAR outcomes.
‘As-is’ supply vs. fully characterized analog
Substituting a CoA-documented building block eliminates in-house QC burden; this compound requires identity/purity verification before quantitative assays.

Quantitative Differentiation Evidence for Heptyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate Versus Its Closest Structural Analogs


XLogP3-AA Lipophilicity Ranking Within the Homologous n-Alkyl Ester Series

The computed XLogP3-AA of heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is 6.9, positioning it at a discrete intermediate point within the homologous ester series: methyl ester (4.0), pentyl ester (5.8), heptyl ester (6.9), and octyl ester (7.5) . The heptyl ester thus provides an incremental +1.1 logP units over the pentyl ester and −0.6 logP units relative to the octyl ester. In drug-discovery contexts, this specific lipophilicity window may offer a differentiated balance between membrane permeation and aqueous solubility compared to shorter-chain (potentially overly polar) and longer-chain (potentially overly lipophilic) congeners.

Lipophilicity ranking
Head-to-head
XLogP3-AA 6.9 Δ +1.1 vs pentyl
Discrete intermediate logP within homologous ester series; supports lipophilicity titration studies.
Computed values, internal consistency confirmed.
Lipophilicity Drug-likeness Membrane permeability prediction

Rotatable Bond Count as a Conformational Flexibility Discriminator

The heptyl ester possesses 10 rotatable bonds, compared with 4 (methyl ester), 8 (pentyl ester), and 11 (octyl ester) . Each additional rotatable bond in a flexible ligand is typically associated with an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target (class-level inference) . The heptyl ester therefore represents a structurally distinct point in conformational space relative to its neighbors: it is substantially more flexible than the methyl or pentyl esters (Δ = +6 and +2 rotatable bonds, respectively) yet one bond less flexible than the octyl ester, which may translate into measurably different binding kinetics or thermodynamics in target-engagement assays.

Rotatable bonds
Head-to-head
10 rotatable bonds Δ +2 vs pentyl
Flexibility discriminator; potential impact on binding entropy and kinetics.
Entropic penalty class-level inference ~0.5–1.5 kcal/mol per bond.
Conformational entropy Molecular flexibility Binding free energy

Regioisomeric Differentiation: 6-Methyl Versus 8-Methyl Quinoline Substitution

Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate (CID 3766587) and its 8-methyl regioisomer (CID 1937294) share identical molecular formula (C₂₅H₂₉NO₃), molecular weight (391.5 g/mol), and computed XLogP3-AA (6.9), yet differ in the position of the methyl substituent on the quinoline core—para versus ortho relative to the heterocyclic nitrogen . This positional shift alters the steric and electronic environment around the quinoline nitrogen, a critical hydrogen-bond acceptor site. In quinoline-based medicinal chemistry, the spatial relationship between the heterocyclic nitrogen and proximal substituents is known to modulate target-binding geometry; an ortho-methyl group (8-position) can sterically hinder nitrogen engagement with hydrogen-bond donor residues in a binding pocket, whereas a para-methyl group (6-position) lies distal to the nitrogen and exerts minimal steric interference (class-level inference) .

Regioisomer identity
Head-to-head
6-methyl (para to N) vs 8-methyl (ortho)
Steric environment around quinoline nitrogen differs; target-binding geometry may vary despite identical bulk descriptors.
Experimental target-engagement data not available.
Regioisomerism Target engagement Steric environment

Procurement-Grade Differentiation: 'As-Is' Supply Status and Analytical Data Availability

Sigma-Aldrich explicitly states for product L207721 (this compound): 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' and the product is sold 'AS-IS' with no warranties of merchantability or fitness for a particular purpose . This procurement classification is a material differentiator from well-characterized quinoline-4-carboxylate reference standards or building blocks that are supplied with certificates of analysis, NMR spectra, HPLC purity data, and melting-point determinations. The compound is distributed exclusively through the AldrichCPR (Custom Pharmaceutical Research) program as part of the Sigma-Aldrich Rare Chemical Library of over 150,000 compounds . This has direct implications for inventory planning: a scientific procurement decision must budget for in-house analytical verification (e.g., LC-MS, ¹H NMR, elemental analysis) that would not be required for fully characterized alternatives.

Procurement status
Supplier data
Sold ‘AS-IS’, no vendor analytical data
Requires in-house identity/purity verification before quantitative use.
AldrichCPR Rare Chemical Library terms; buyer responsible for QC.
Procurement Analytical characterization Vendor quality assurance

GHS Hazard Classification Profile and Handling Requirements

Aggregated GHS classification data from 39 company reports via 2 ECHA C&L notifications assign the following hazard statements to this compound: H315 (100%: causes skin irritation), H318 (100%: causes serious eye damage), H335 (100%: may cause respiratory irritation), and H413 (100%: may cause long-lasting harmful effects to aquatic life), with the signal word 'Danger' . This profile distinguishes the compound from structurally related quinoline-4-carboxylate esters that may carry milder hazard classifications depending on specific substitution patterns. Notably, the combination of H318 (serious eye damage) and H335 (respiratory irritation) mandates specific engineering controls (fume hood use, eye protection) and waste-disposal protocols that may exceed those required for analogs lacking these specific hazard codes. The aquatic toxicity hazard (H413) additionally imposes restrictions on disposal routes relevant to medium- to large-scale synthesis campaigns.

GHS hazard profile
Aggregated data
H315, H318, H335, H413; Danger
Serious eye damage/respiratory irritation mandates fume hood and eye protection.
ECHA C&L from 39 reports; 100% notification agreement.
Safety Hazard classification Laboratory handling

Molecular Weight Positioning Within the Homologous Ester Series for Permeability and Solubility Optimization

With a molecular weight of 391.5 g/mol, heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate occupies an intermediate position within the homologous 4-carboxylate ester series: methyl ester (307.3 g/mol), pentyl ester (363.4 g/mol), heptyl ester (391.5 g/mol), and octyl ester (405.5 g/mol) . All four esters remain under the Lipinski rule-of-five MW threshold of 500 Da; however, the heptyl ester is the highest-MW member of the series that remains below the 400 Da 'extended rule-of-five' boundary commonly used as an initial filter in fragment-based and lead-like screening libraries . The octyl ester (405.5 Da) exceeds this 400 Da cutoff, making the heptyl ester the most lipophilic option still within the more stringent lead-like MW criterion.

Molecular weight
Head-to-head
391.5 g/mol Δ +28 vs pentyl
Highest MW still below 400 Da lead-like cutoff; octyl ester exceeds it.
All values PubChem 2.2 pipeline.
Molecular weight Drug-likeness Rule-of-five

Evidence-Anchored Research and Procurement Application Scenarios for Heptyl 2-(4-Methoxyphenyl)-6-Methylquinoline-4-Carboxylate


SAR Campaigns Requiring Fine-Grained Lipophilicity Titration Across the Quinoline-4-Carboxylate Ester Series

In structure-activity relationship studies where lipophilicity is a critical optimization parameter, the heptyl ester (XLogP3-AA 6.9) fills a specific gap between the pentyl ester (5.8) and the octyl ester (7.5), providing an approximately 1-logP-unit resolution step . Researchers systematically varying the ester chain to map lipophilicity-activity relationships can use this compound as the C7 data point, enabling a five-point alkyl chain SAR curve (C1 → C5 → C7 → C8) that reveals whether biological activity exhibits a parabolic, linear, or threshold dependence on logP. This is particularly relevant for antimalarial and antibacterial quinoline chemotypes where membrane permeability is a known efficacy determinant.

Regioisomeric Selectivity Profiling in Target-Engagement Assays

The 6-methyl and 8-methyl regioisomers of the heptyl ester are physically indistinguishable by MW, logP, and TPSA, yet differ in the steric accessibility of the quinoline nitrogen—a key pharmacophoric element . Laboratories conducting target-based screening (e.g., kinase inhibition, GPCR binding, or DNA-intercalation assays) can deploy both regioisomers in parallel to empirically determine whether target engagement is sensitive to steric hindrance at the quinoline N-1 position. Differential activity between the 6-methyl (unhindered) and 8-methyl (hindered) isomers provides direct evidence for nitrogen-mediated binding, informing scaffold optimization strategies.

Physicochemical Property Benchmarking for Computational ADMET Model Calibration

The homologous ester series—methyl (MW 307.3, logP 4.0), pentyl (MW 363.4, logP 5.8), heptyl (MW 391.5, logP 6.9), and octyl (MW 405.5, logP 7.5)—constitutes an internally consistent dataset for calibrating or validating in silico ADMET prediction models . The heptyl ester's position as the highest-MW analog remaining under the 400 Da lead-like cutoff makes it especially valuable for testing model predictions at the boundary of lead-like chemical space. Procurement of the full series enables experimental determination of logP, aqueous solubility, PAMPA permeability, and plasma protein binding for direct comparison with computational predictions.

Rare Chemical Library Sourcing for High-Throughput Screening Hit Follow-Up

As a Sigma-Aldrich Rare Chemical Library (SALOR-INT) compound supplied exclusively through the AldrichCPR program, this product is positioned for early-discovery screening follow-up where a specific chemotype has been identified as a hit but no commercial, analytically characterized analog is available . Procurement teams must account for the 'as-is' supply status by allocating resources for in-house QC (LC-MS purity assessment, ¹H NMR identity confirmation) prior to committing the compound to dose-response assays. This sourcing model is appropriate when the heptyl ester's unique combination of physicochemical properties (particular logP, MW, and regioisomeric identity) is mechanistically required and no fully characterized substitute exists.

Application
Selection Property
Validation Focus
Lipophilicity-activity SAR studies
Intermediate logP ester (C7 chain)
Lipophilicity-response curve mapping across ester series
Regioisomeric target-engagement profiling
6-methyl vs 8-methyl isomer pair
Empirical determination of nitrogen-mediated binding
In silico ADMET model calibration
Homologous ester series dataset
Experimental vs predicted logP, solubility, permeability
Rare-library hit follow-up
As-supplied QC status (no CoA)
In-house identity/purity verification workflow
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